molecular formula C9H16ClN3O2 B2711664 5-[(Piperidin-4-yl)methyl]imidazolidine-2,4-dione hydrochloride CAS No. 2319060-18-7

5-[(Piperidin-4-yl)methyl]imidazolidine-2,4-dione hydrochloride

Cat. No. B2711664
CAS RN: 2319060-18-7
M. Wt: 233.7
InChI Key: KWBGXCRZEWUKOZ-UHFFFAOYSA-N
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Description

“5-[(Piperidin-4-yl)methyl]imidazolidine-2,4-dione hydrochloride” is a chemical compound with the IUPAC name 3-methyl-5-(piperidin-4-yl)imidazolidine-2,4-dione hydrochloride . It has a molecular weight of 233.7 . The compound is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15N3O2.ClH/c1-12-8(13)7(11-9(12)14)6-2-4-10-5-3-6;/h6-7,10H,2-5H2,1H3,(H,11,14);1H . This code provides a unique representation of the compound’s molecular structure.

It is a powder and is typically stored at room temperature .

Scientific Research Applications

Anti-arrhythmic and Anticonvulsant Activities

Studies have demonstrated the synthesis and evaluation of imidazolidine-2,4-dione derivatives, revealing potential anti-arrhythmic and neuroprotective effects. For instance, the synthesis and structure-activity relationship of some new anti-arrhythmic 5-arylidene imidazolidine-2,4-dione derivatives have been explored, showing properties of compounds belonging to class Ia according to the Vaughan Williams classification. These compounds were examined for their effects on the electrocardiogram in vitro and for anti-arrhythmic activity in rat models, with certain derivatives showing significant activity without exhibiting anticonvulsant or neurotoxic effects (Pękala et al., 2005).

Antidepressant and Anxiolytic Properties

Research into novel Mannich Bases, specifically 5‐Arylimidazolidine‐2,4‐dione derivatives, has uncovered compounds with dual 5-HT1A receptor and serotonin transporter affinity. These studies aim to enhance serotonin transporter blocking efficacy through partial agonism and antagonism of certain serotonin receptors. Some compounds have shown promising antidepressant and anxiolytic activity in animal models, highlighting their potential for further development as therapeutic agents (Czopek et al., 2013).

Antibacterial and Antifungal Activities

Investigations into imidazolidine-4-one derivatives for novel chemosensitizers have shown significant potential in combating antibiotic-resistant strains of Staphylococcus aureus, including MRSA. The focus has been on amine derivatives of 5-aromatic imidazolidine-4-ones, with certain compounds enhancing the effectiveness of β-lactam antibiotics and ciprofloxacin against resistant strains. These findings suggest a valuable approach in addressing antibiotic resistance (Matys et al., 2015).

Anticancer Research

Research into N-substituted indole derivatives derived from thiazolidine-2,4-dione structures has identified compounds with promising anticancer activity, especially against breast cancer cell lines. The synthesis and evaluation of these compounds have contributed to understanding their potential mechanism of action and efficacy in inhibiting topoisomerase-I enzyme, highlighting their therapeutic potential in cancer treatment (Kumar & Sharma, 2022).

Safety and Hazards

The compound has been labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The safety data sheet (SDS) for this compound should provide more detailed safety and handling information .

properties

IUPAC Name

5-(piperidin-4-ylmethyl)imidazolidine-2,4-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2.ClH/c13-8-7(11-9(14)12-8)5-6-1-3-10-4-2-6;/h6-7,10H,1-5H2,(H2,11,12,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBGXCRZEWUKOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2C(=O)NC(=O)N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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